Urea,N,N''-1,2-ethanediylbis-
Overview
Description
Urea, N,N’'-1,2-ethanediylbis-: is an organic compound that belongs to the class of ureas. It is a derivative of urea where two urea molecules are linked by an ethylene bridge. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’'-1,2-ethanediylbis- typically involves the reaction of ethylenediamine with urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ethylenediamine+2Urea→Urea, N,N”-1,2-ethanediylbis-+Ammonia
The reaction is usually conducted at elevated temperatures and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of Urea, N,N’'-1,2-ethanediylbis- involves large-scale reactors where ethylenediamine and urea are mixed in precise stoichiometric ratios. The reaction is carried out under high pressure and temperature to maximize yield. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’'-1,2-ethanediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, Urea, N,N’'-1,2-ethanediylbis- is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study protein denaturation and stabilization. It is also employed in the development of enzyme inhibitors.
Medicine
In the medical field, Urea, N,N’'-1,2-ethanediylbis- is investigated for its potential therapeutic applications, including its use as a drug delivery agent and in the formulation of pharmaceuticals.
Industry
Industrially, this compound is used in the production of resins, plastics, and adhesives. It is also employed in the manufacture of agrochemicals and fertilizers.
Mechanism of Action
The mechanism of action of Urea, N,N’'-1,2-ethanediylbis- involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their structure and function. This can result in the inhibition or activation of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Urea: A simpler compound with a single urea group.
Biuret: Contains two urea groups linked by a nitrogen atom.
Ethylenediamine: A diamine compound used as a precursor in the synthesis of Urea, N,N’'-1,2-ethanediylbis-.
Uniqueness
Urea, N,N’'-1,2-ethanediylbis- is unique due to its ethylene bridge linking two urea groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that simpler urea derivatives cannot fulfill.
Properties
IUPAC Name |
ethene;urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4.2CH4N2O/c1-2;2*2-1(3)4/h1-2H2;2*(H4,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJBMEMOPTZCIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C(=O)(N)N.C(=O)(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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